1-(2,4-Difluoropyrimidin-5-yl)ethanol
Description
1-(2,4-Difluoropyrimidin-5-yl)ethanol is a fluorinated pyrimidine derivative characterized by a pyrimidine ring substituted with fluorine atoms at the 2- and 4-positions and an ethanol group at the 5-position. The ethanol moiety provides hydrogen-bonding capabilities, which may influence solubility and interactions with enzymes or receptors.
Properties
CAS No. |
161123-97-3 |
|---|---|
Molecular Formula |
C6H6F2N2O |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
1-(2,4-difluoropyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C6H6F2N2O/c1-3(11)4-2-9-6(8)10-5(4)7/h2-3,11H,1H3 |
InChI Key |
NGPMSEQHVHBMHG-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=C(N=C1F)F)O |
Canonical SMILES |
CC(C1=CN=C(N=C1F)F)O |
Synonyms |
5-Pyrimidinemethanol,2,4-difluoro-alpha-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 1-(2,4-Difluoropyrimidin-5-yl)ethanol with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Effects on the Pyrimidine Ring
| Compound Name | Substituents on Pyrimidine | Functional Groups | Molecular Weight | Key Properties/Activities | References |
|---|---|---|---|---|---|
| This compound | 2-F, 4-F, 5-ethanol | Ethanol | 190.16* | Enhanced solubility, H-bond donor | [10] |
| 1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone | 2-aryl amino, 4-methyl, 5-ethanone | Ethanone, aryl amino | 263.25 | Anticancer potential (inferred) | [10] |
| 2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid | 2-aryl amino, 4-methyl, 5-carboxyl | Carboxylic acid | 265.22 | Improved binding via carboxylate | [10] |
| (E)-5-(5-Styryl-1,3,4-oxadiazol-2-yl)-4-chloro-2-R1-benzenesulfonamide | 4-Cl, 5-oxadiazole-styryl | Sulfonamide, styryl | Variable | Anticancer activity (IC50: 0.5–5 µM) | [1] |
Key Observations :
- Ethanol vs.
Key Observations :
- 2,4-Difluoro vs. Mono-Fluoro: The dual fluorine substitution in the target compound may provide superior electronic modulation compared to mono-fluoro derivatives, as seen in kinase inhibitors where fluorine placement correlates with potency .
- Trifluoromethyl Groups : Compounds with CF3 (e.g., ) exhibit higher lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility compared to the target compound .
Functional Group Impact on Reactivity and Solubility
| Compound Name | Functional Group | Reactivity/Solubility | Pharmacological Implications | References |
|---|---|---|---|---|
| This compound | Ethanol | Moderate solubility, H-bond donor | Suitable for oral bioavailability | [10] |
| 1-[4-(4-Fluorophenyl)-2-sulfanylidene-...]ethanone | Thione (C=S) | Redox-active, metal-binding | Potential antimicrobial activity | [8], [9] |
| (E)-5-(2-Arylvinyl)pyrimidines | Styryl-oxadiazole | π-Conjugated, planar | DNA intercalation (anticancer) | [1] |
Key Observations :
- Ethanol vs.
- Sulfonamide Derivatives: highlights sulfonamide-containing pyrimidines with anticancer activity, suggesting that substituting ethanol with sulfonamide could alter target specificity .
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